molecular formula C24H50O13Si2 B13410419 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate

2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate

Cat. No.: B13410419
M. Wt: 602.8 g/mol
InChI Key: BWELEHUPUBSPQD-UHFFFAOYSA-N
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Description

2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate is a complex organosilicon compound. It is characterized by the presence of multiple ethoxy groups and silane functionalities, making it a versatile molecule in various chemical applications. This compound is often used in the synthesis of advanced materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate typically involves the reaction of triethoxysilane derivatives with ethylene glycol and carbonates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triethoxysilane, ethylene glycol, and carbonate sources such as dimethyl carbonate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The carbonate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Condensation: Often facilitated by heating or using a catalyst such as titanium isopropoxide.

    Substitution: Common nucleophiles include amines and alcohols, and the reactions are usually conducted under mild conditions.

Major Products

The major products formed from these reactions include siloxane polymers, substituted carbonates, and various organosilicon derivatives.

Scientific Research Applications

2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced siloxane-based materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants with improved properties.

Mechanism of Action

The mechanism by which 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable, cross-linked networks that enhance the mechanical and chemical properties of the materials in which it is used. The molecular targets include hydroxyl groups on surfaces and within polymers, facilitating strong adhesion and durability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Triethoxysilyl)propyl isocyanate
  • 3-(Triethoxysilyl)propyl methacrylate
  • 3-(Triethoxysilyl)propylamine

Uniqueness

Compared to similar compounds, 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate offers unique advantages such as:

  • Enhanced Hydrolytic Stability : Due to the presence of multiple ethoxy groups.
  • Versatility in Reactions : Can undergo a variety of chemical transformations.
  • Improved Material Properties : Provides superior mechanical strength and chemical resistance in the materials it is incorporated into.

Properties

Molecular Formula

C24H50O13Si2

Molecular Weight

602.8 g/mol

IUPAC Name

2-[2-(3-triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate

InChI

InChI=1S/C24H50O13Si2/c1-7-32-38(33-8-2,34-9-3)21-13-15-28-23(25)30-19-17-27-18-20-31-24(26)29-16-14-22-39(35-10-4,36-11-5)37-12-6/h7-22H2,1-6H3

InChI Key

BWELEHUPUBSPQD-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC(=O)OCCOCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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